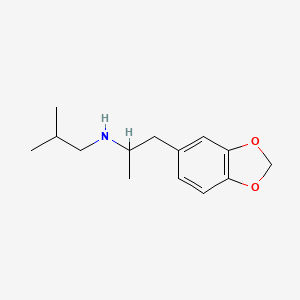

n-Isopropyl-3,4-methylenedioxyamphetamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-Isopropyl-3,4-methylenedioxyamphetamine, also known as 3,4-methylenedioxy-N-isopropylamphetamine, is a psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. It acts as an entactogen, psychedelic, and stimulant. This compound is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA) and was first synthesized by Alexander Shulgin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-3,4-methylenedioxyamphetamine typically involves the following steps:

Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting piperonal with a suitable reagent such as methylamine.

Reductive Amination: The 3,4-methylenedioxyphenylacetone is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

n-Isopropyl-3,4-methylenedioxyamphetamine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reference compound in analytical studies and for the synthesis of related analogues.

Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Explored for its potential therapeutic effects, although its use is limited due to legal restrictions.

Industry: Limited industrial applications due to its psychoactive properties and legal status.

Wirkmechanismus

The mechanism of action of n-Isopropyl-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, empathy, and sensory perception. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged signaling and psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Methylenedioxyamphetamine (MDA): The parent compound, known for its empathogenic and entactogenic effects.

3,4-Methylenedioxymethamphetamine (MDMA): A widely known psychoactive drug with similar effects but different potency and duration.

3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another analogue with distinct pharmacological properties.

Uniqueness

n-Isopropyl-3,4-methylenedioxyamphetamine is unique due to its specific isopropyl substitution, which alters its pharmacokinetics and pharmacodynamics compared to its analogues. This modification can result in differences in potency, duration of action, and side effect profile .

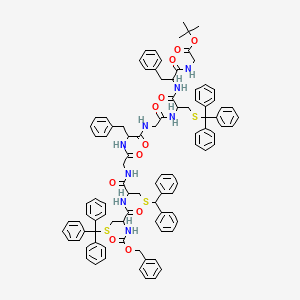

Eigenschaften

CAS-Nummer |

74698-39-8 |

|---|---|

Molekularformel |

C14H21NO2 |

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C14H21NO2/c1-10(2)8-15-11(3)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,6,8-9H2,1-3H3 |

InChI-Schlüssel |

QEILDAATRJDFET-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC(C)CC1=CC2=C(C=C1)OCO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)